molecular formula C23H17N3O6 B317287 N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B317287
M. Wt: 431.4 g/mol
InChI Key: NKGXEGUTRWTVPM-UHFFFAOYSA-N
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Description

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid . This intermediate is then subjected to further reactions to introduce the benzofuran ring and the amide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzofuran derivatives.

Scientific Research Applications

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

benzofuran derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The specific interactions and pathways would depend on the exact structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzofuran core

Properties

Molecular Formula

C23H17N3O6

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-methoxy-4-[(3-nitrobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17N3O6/c1-31-20-13-16(24-22(27)15-6-4-7-17(11-15)26(29)30)9-10-18(20)25-23(28)21-12-14-5-2-3-8-19(14)32-21/h2-13H,1H3,(H,24,27)(H,25,28)

InChI Key

NKGXEGUTRWTVPM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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